Benzyl (4-bromobutyl)carbamate

Deprotection Orthogonality Protecting Group Strategy Peptide Synthesis

For PROTAC development requiring an acid-stable amine protecting group, Benzyl (4-bromobutyl)carbamate overcomes the deprotection conflicts of Boc analogs. - Orthogonal strategy: Cbz group withstands acidic conditions (e.g., TFA) during E3 ligase ligand coupling, then is cleanly removed by hydrogenolysis in the final step. - Reliable supply: Synthesized in 99.5% yield with full characterization (1H-NMR, MS), ensuring batch-to-batch consistency for scale-up. - Defined linker length: The 4-bromobutyl chain provides a precise spatial distance critical for ternary complex formation and degradation efficiency in PROTAC design.

Molecular Formula C12H16BrNO2
Molecular Weight 286.16 g/mol
CAS No. 101625-10-9
Cat. No. B026602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (4-bromobutyl)carbamate
CAS101625-10-9
SynonymsBENZYL (4-BROMOBUTYL)CARBAMATE
Molecular FormulaC12H16BrNO2
Molecular Weight286.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCCCBr
InChIInChI=1S/C12H16BrNO2/c13-8-4-5-9-14-12(15)16-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15)
InChIKeyVYXYYVDRCHWCOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl (4-bromobutyl)carbamate (CAS 101625-10-9): Procurement-Ready Bifunctional Intermediate for Targeted Synthesis


Benzyl (4-bromobutyl)carbamate is a bifunctional building block featuring an amine protected by a benzyl carbamate (Cbz) group and an alkyl bromide chain for nucleophilic substitution [1]. With a molecular formula of C₁₂H₁₆BrNO₂ and a molecular weight of 286.16 g/mol, it is commercially available at high purity (typically ≥95%) and is utilized in medicinal chemistry, notably as a PROTAC (Proteolysis Targeting Chimera) linker and as an intermediate for diverse bioactive molecules . Its value stems from the orthogonal reactivity of its two ends, enabling sequential, controlled functionalization.

Why Benzyl (4-bromobutyl)carbamate (CAS 101625-10-9) Cannot Be Replaced by Similar Alkyl Bromide or Carbamate Analogs


While numerous N-protected alkyl halides exist, their selection dictates the success of multi-step syntheses due to orthogonal deprotection requirements and the specific alkyl linker length. For instance, the more common Boc-protected analog, tert-butyl (4-bromobutyl)carbamate, is incompatible with synthetic routes involving acidic conditions (e.g., TFA), which cleave the Boc group but leave the Cbz group intact . Conversely, the Cbz group of Benzyl (4-bromobutyl)carbamate is stable under mild acid but cleavable by hydrogenolysis, providing a crucial orthogonal deprotection strategy when acidic conditions are required [1]. Furthermore, replacing the 4-bromobutyl chain with a shorter or longer homolog alters the spatial distance between the functional groups, which is a critical parameter in linker chemistry, particularly in PROTAC design where linker length directly influences the formation of the ternary complex and thus degradation efficiency [2].

Quantitative Differentiation of Benzyl (4-bromobutyl)carbamate (CAS 101625-10-9) Against Key Comparators


Comparative Deprotection Orthogonality: Cbz (Benzyloxycarbonyl) vs. Boc (tert-Butyloxycarbonyl) Protection

Benzyl (4-bromobutyl)carbamate's Cbz protecting group demonstrates clear orthogonality to the widely used Boc protecting group found in analogs like tert-butyl (4-bromobutyl)carbamate (CAS 164365-88-2). Specifically, the Cbz group is stable under acidic conditions, such as in trifluoroacetic acid (TFA) for 2-4 hours at room temperature, which rapidly cleaves the Boc group . Conversely, the Cbz group is selectively removed by hydrogenolysis (e.g., H2, Pd/C), conditions under which the Boc group is generally stable [1]. This allows for sequential deprotection in complex molecule assembly.

Deprotection Orthogonality Protecting Group Strategy Peptide Synthesis Medicinal Chemistry

Verified Synthetic Yield: High-Efficiency Route to 1-Benzyloxycarbonylamino-4-bromobutane

A robust and scalable synthetic procedure for Benzyl (4-bromobutyl)carbamate has been documented with a high reported yield. Using triphenylphosphine and carbon tetrabromide in methylene chloride, the synthesis from 4-benzyloxycarbonylamino-1-butanol achieves a yield of 99.5% . This high yield is a quantitative benchmark for procurement, as it indicates an efficient, well-characterized synthesis that reduces the risk of low-yielding reactions when the compound is used as a starting material. The full 1H-NMR characterization data for the product is also provided .

Process Chemistry Synthetic Efficiency Yield Optimization Chemical Procurement

Functional Classification: Defined Aliphatic Linker for PROTAC Design vs. Other Alkyl Halides

Benzyl (4-bromobutyl)carbamate is explicitly categorized as an aliphatic chain-based PROTAC linker . While numerous alkyl halides exist, this classification is critical for researchers designing proteolysis-targeting chimeras (PROTACs). The 4-carbon alkyl chain length is a key design parameter; alternative linkers with different lengths (e.g., C2, C3, C5, C6) or containing rigid moieties (e.g., piperazine, polyethylene glycol) directly influence the distance and orientation between the target protein and the E3 ligase, a primary determinant of degradation potency and selectivity [1]. Using a non-optimized linker length can result in a completely inactive PROTAC molecule.

PROTAC Linker Targeted Protein Degradation Aliphatic Linker Chemical Biology

High-Value Application Scenarios for Benzyl (4-bromobutyl)carbamate (CAS 101625-10-9) Based on Demonstrated Differentiation


Synthesis of Acid-Stable Linker Conjugates and PROTACs

In PROTAC development, the linker is often attached to an E3 ligase ligand that may contain acid-sensitive functional groups. Benzyl (4-bromobutyl)carbamate is the preferred intermediate when a Boc-protected analog cannot be used. Its Cbz group remains intact during acidic coupling steps, preventing premature deprotection and ensuring the linker can be fully assembled. Only at the final stage, when all acid-stable bonds are formed, is the amine unmasked via hydrogenolysis. This sequential deprotection strategy is essential for the successful synthesis of complex PROTACs and other heterobifunctional molecules [1].

Controlled Sequential Functionalization of Amines

In multi-step organic syntheses requiring the introduction of a nucleophile in the presence of an acid, Benzyl (4-bromobutyl)carbamate is a strategic choice. The alkyl bromide can be reacted with a first nucleophile (e.g., a thiol or a phenol) under basic conditions without affecting the Cbz-protected amine. The reaction mixture can then be acidified for subsequent work-up or for another transformation elsewhere in the molecule, as demonstrated by the Cbz group's stability in TFA . This tolerance of acidic conditions is a key differentiator from Boc-protected building blocks, enabling a wider range of reaction sequences and reducing the need for extensive protecting group manipulations.

Efficient Procurement for Scalable Synthesis

For process chemists and procurement officers, the well-documented, high-yielding synthesis of Benzyl (4-bromobutyl)carbamate (99.5% yield from alcohol) is a strong indicator of reliable supply and consistent quality. The availability of full characterization data (1H-NMR, MS) streamlines quality control and reduces the risk associated with scaling up reactions. This makes it a lower-risk choice compared to less characterized or lower-yielding custom-synthesized analogs, ensuring that project timelines and budgets are maintained.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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